molecular formula C24H17ClFN3O3S B11378390 5-chloro-N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11378390
M. Wt: 481.9 g/mol
InChI Key: BJTWZPMLGWIHOM-UHFFFAOYSA-N
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Description

5-Chloro-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzofuran ring, a pyrimidine ring, and several functional groups such as chloro, fluoro, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the benzofuran and pyrimidine rings, followed by the introduction of the functional groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro, fluoro, and methyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with varying properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigating its effects on biological systems, including its potential as a therapeutic agent.

    Medicine: Exploring its potential as a drug candidate for treating various diseases, given its unique structure and functional groups.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-fluoro-4-methylbenzoyl derivatives: These compounds share similar functional groups and structural features, making them useful for comparison in terms of reactivity and applications.

    Benzofuran derivatives: Compounds containing the benzofuran ring are often studied for their biological and chemical properties.

    Pyrimidine derivatives: These compounds are widely used in medicinal chemistry and other fields due to their diverse biological activities.

Uniqueness

5-Chloro-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H17ClFN3O3S

Molecular Weight

481.9 g/mol

IUPAC Name

5-chloro-N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-prop-2-enylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C24H17ClFN3O3S/c1-3-10-33-24-27-12-16(25)20(29-24)23(31)28-19-15-6-4-5-7-18(15)32-22(19)21(30)14-9-8-13(2)17(26)11-14/h3-9,11-12H,1,10H2,2H3,(H,28,31)

InChI Key

BJTWZPMLGWIHOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NC(=NC=C4Cl)SCC=C)F

Origin of Product

United States

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